2-(4-Bromo-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(4-Bromo-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a pyridine ring at the 3-position
Mechanism of Action
Target of Action
Similar compounds with pyrazole moieties have been known to interact with various biological targets, contributing to their broad range of chemical and biological properties .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, such as antibacterial, anti-inflammatory, antitumor, and antiviral activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2-(4-Bromo-1H-pyrazol-3-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction. For instance, this compound can act as an inhibitor of certain kinases, thereby modulating the phosphorylation status of target proteins and influencing downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and the specific cellular context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been shown to inhibit cell proliferation by interfering with key signaling pathways such as the MAPK/ERK pathway . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of kinases, thereby inhibiting their activity and preventing the phosphorylation of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is generally stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the effects of this compound on cellular function can vary, with some effects becoming more pronounced or diminishing over time . For instance, prolonged exposure to this compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound can exert beneficial effects, such as inhibiting tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been reported, where a certain dosage is required to achieve a significant biological response . These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential for toxicity . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate the distribution of this compound within different cellular compartments and tissues . These interactions can affect the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, cytoplasm, or other organelles, depending on the cellular context and the presence of specific targeting signals . The subcellular localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its functionalization. One common method includes the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents, followed by bromination at the 4-position. The pyridine ring can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs. The use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: The pyridine ring allows for coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation and Reduction: Use of oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-3-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and materials science
Comparison with Similar Compounds
- 4-Bromo-2-(1H-pyrazol-3-yl)phenol
- N-tert-butylpyrazole derivatives
- Quinolinyl-pyrazoles
Comparison: 2-(4-Bromo-1H-pyrazol-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-(4-bromo-1H-pyrazol-5-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIUJGQXEDRMIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595712 | |
Record name | 2-(4-Bromo-1H-pyrazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166196-52-7 | |
Record name | 2-(4-Bromo-1H-pyrazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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